molecular formula C14H20N2O5S B7720286 4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B7720286
M. Wt: 328.39 g/mol
InChI Key: YMPDPCNBOQNLLB-UHFFFAOYSA-N
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Description

4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure It features a benzamide core substituted with methoxy and methylsulfamoyl groups, as well as a tetrahydrofuran-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Methylsulfamoyl Group: The methylsulfamoyl group is introduced via sulfonation, followed by methylation using methylating agents such as methyl iodide.

    Attachment of the Tetrahydrofuran-2-ylmethyl Moiety: The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group through a nucleophilic substitution reaction, typically using a tetrahydrofuran derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methylsulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-methoxy-3-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoic acid: Shares the methoxy group but lacks the sulfonamide and tetrahydrofuran moieties.

    N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methoxy and methylsulfamoyl groups.

    3-(methylsulfamoyl)benzoic acid: Contains the methylsulfamoyl group but lacks the methoxy and tetrahydrofuran moieties.

Uniqueness

4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-3-(methylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-15-22(18,19)13-8-10(5-6-12(13)20-2)14(17)16-9-11-4-3-7-21-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPDPCNBOQNLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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